molecular formula C16H29NO3 B3036650 4-(Cyclododecylamino)-4-oxobutanoic acid CAS No. 392714-62-4

4-(Cyclododecylamino)-4-oxobutanoic acid

Cat. No.: B3036650
CAS No.: 392714-62-4
M. Wt: 283.41 g/mol
InChI Key: PMSRFFMENQFVJY-UHFFFAOYSA-N
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Description

Overview of Oxobutanoic Acid Derivatives in Contemporary Chemical Sciences

Oxobutanoic acid and its derivatives are significant compounds in organic chemistry and biochemistry. 2-Oxobutanoic acid, a short-chain keto acid, is a metabolite found in various organisms, including Escherichia coli and Homo sapiens. nih.govdrugbank.com It is functionally related to butyric acid and serves as a conjugate acid of 2-oxobutanoate. nih.gov In chemical synthesis, derivatives like 4-cyano-3-oxobutanoate are valuable intermediates. google.com For example, methyl 4-cyano-3-oxobutanoate can be synthesized from methyl 4-chloro-3-oxobutanoate and potassium cyanide. google.com Furthermore, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been synthesized and shown to possess anti-inflammatory activity. chimicatechnoacta.ruresearchgate.net These findings underscore the diverse applications of oxobutanoic acid derivatives, from fundamental metabolic studies to the development of new therapeutic agents. The preparation of compounds like 4-(4-methylphenyl)-4-oxobutanoic acid via a Friedel–Crafts reaction between toluene (B28343) and succinic anhydride (B1165640) is a classic example used in undergraduate organic chemistry education, highlighting the pedagogical importance of this class of molecules. wikipedia.org

Significance of the Cyclododecylamino Moiety within Complex Organic Molecules

The cyclododecyl group, a twelve-membered carbon ring, is a significant structural motif in organic synthesis. Cyclododecanone (B146445), a key precursor, is a vital intermediate in the synthesis of macrocyclic systems, including some natural products. researchgate.net The large, flexible, and lipophilic nature of the cyclododecyl ring can be harnessed to modify the physical and chemical properties of a molecule. For instance, its incorporation can enhance solubility in non-polar environments. Cyclododecanol, a related compound, is used as an intermediate in the production of fragrances, flavors, and pharmaceuticals. ontosight.aiontosight.ainih.gov The reactivity of cyclododecanone allows for a variety of chemical transformations, making it a versatile building block in organic chemistry. researchgate.net When part of an amino group, the cyclododecyl moiety can influence the steric and electronic environment of the nitrogen atom, which in turn can affect the reactivity and binding properties of the entire molecule.

Historical Context and Evolution of Research on Amide-Containing Carboxylic Acids

The synthesis of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry, with a long history of methodological development. mdpi.com Direct thermal amidation, which involves heating a carboxylic acid and an amine to eliminate water, is one of the earliest methods. mdpi.com Over the years, numerous coupling and activating agents have been developed to facilitate this reaction under milder conditions, which is particularly crucial for sensitive substrates or in peptide synthesis. researchgate.net More recently, research has focused on developing catalytic methods for direct amidation that are more atom-economical and align with the principles of green chemistry. mdpi.com Various catalysts, including those based on tantalum(V) chloride and zinc chloride, have been shown to be effective. researchgate.netrsc.org Hydrothermal conditions have also been explored for the direct synthesis of amides from amines and carboxylic acids without the need for catalysts, a process that may have relevance to prebiotic chemistry. researchgate.net The ongoing research in this area reflects the central importance of the amide bond in chemistry and biology. researcher.life

Rationale for Focused Academic Inquiry into 4-(Cyclododecylamino)-4-oxobutanoic acid

While dedicated research on this compound is not extensively documented, a rationale for its academic investigation can be constructed based on the properties of its constituent parts. The molecule's amphiphilic nature, arising from the combination of the large non-polar cyclododecyl group and the polar carboxylic acid and amide functionalities, suggests potential applications in materials science, such as in the formation of self-assembling structures or as a modifying agent for surfaces.

The structural similarity to other N-substituted 4-oxobutanoic acids, some of which exhibit biological activity, provides a basis for investigating its potential pharmacological properties. For instance, derivatives of 4-oxobutanoic acid have been explored for their anti-inflammatory effects. chimicatechnoacta.ruresearchgate.net The large cyclododecyl group could serve as a lipophilic anchor, potentially influencing how the molecule interacts with biological membranes or hydrophobic pockets of enzymes.

Furthermore, the synthesis of this and related compounds, such as 4-(cyclooctylamino)-4-oxobutanoic acid, provides opportunities for exploring and optimizing synthetic methodologies for amide bond formation, particularly with sterically demanding amines. A systematic study of a series of N-cycloalkyl-4-oxobutanoic acids, including the cyclododecyl derivative, could provide valuable insights into structure-property relationships within this class of compounds.

Chemical Data

Table 1: Physical and Chemical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
4-(Hexadecylamino)-4-oxobutanoic acidC20H39NO341.529515.9±33.0 at 760 mmHg
4-(4-Methylphenyl)-4-oxobutanoic acidC11H12O3192.214Not Available
2-Oxobutanoic AcidC4H6O3102.09Not Available
CyclododecanolC12H24O184.32Not Available

Note: Data sourced from publicly available chemical databases. nih.govwikipedia.orgnih.govchemsrc.com

Table 2: Compound Identifiers

Compound NameCAS NumberPubChem CID
4-(Benzylamino)-4-oxobutanoic acid64984-60-7Not Available
4-(4-Aminoa nilino)-4-oxobutanoic acid5415-22-5Not Available
4-Oxobutanoic acidNot Available1112
Cyclododecanol1724-39-615595

Note: Data sourced from publicly available chemical databases. chemicalbook.comnih.govchemicalbook.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclododecylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO3/c18-15(12-13-16(19)20)17-14-10-8-6-4-2-1-3-5-7-9-11-14/h14H,1-13H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSRFFMENQFVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801275301
Record name 4-(Cyclododecylamino)-4-oxobutanoic acid
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Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392714-62-4
Record name 4-(Cyclododecylamino)-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=392714-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclododecylamino)-4-oxobutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Cyclododecylamino 4 Oxobutanoic Acid and Analogous Structures

Strategies for Amide Bond Formation within the Butanoic Acid Scaffold

The central challenge in synthesizing the target molecule is the creation of the robust amide linkage. Direct condensation of a carboxylic acid and an amine is generally slow and requires high temperatures due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. libretexts.org Therefore, activation of the carboxylic acid is a prerequisite for efficient amide bond formation under milder conditions.

One of the most direct and atom-economical routes to 4-(cyclododecylamino)-4-oxobutanoic acid is the ring-opening amidation of succinic anhydride (B1165640) with cyclododecylamine (B73247). nih.govstackexchange.com In this reaction, the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This process proceeds through a tetrahedral intermediate, which subsequently collapses to open the ring and form the final succinamic acid product. stackexchange.com

The reaction is typically performed in an aprotic solvent, such as toluene (B28343) or ethyl acetate (B1210297), and can often proceed at room temperature or with gentle heating. researchgate.netchemicalbook.com The primary product is the mono-acylated amine, which contains both an amide and a carboxylic acid functional group. researchgate.net Under harsher conditions, such as high heat, intramolecular cyclization can occur to form the corresponding succinimide, though this is generally a subsequent, separate reaction. stackexchange.com This method is advantageous due to the commercial availability of succinic anhydride and the straightforward nature of the reaction, often resulting in high yields with simple workup procedures. chemicalbook.com

Drawing from the field of peptide synthesis, a vast array of coupling reagents is available to facilitate amide bond formation between a carboxylic acid (like succinic acid or its mono-esters) and an amine. fishersci.co.uk These reagents function by converting the carboxylic acid into a highly reactive activated intermediate, which is then susceptible to nucleophilic attack by the amine. iris-biotech.de This approach avoids the need for harsh conditions and the initial conversion of the acid to a more reactive form like an acyl chloride. fishersci.co.ukyoutube.com

Common classes of coupling reagents include:

Carbodiimides : Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukbachem.comuni-kiel.de While effective, this intermediate is susceptible to racemization if the α-carbon is chiral. uni-kiel.de To mitigate this side reaction and improve efficiency, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. fishersci.co.uk

Onium Salts : Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient coupling reagents that generate activated esters in situ. iris-biotech.deuni-kiel.depeptide.com These reagents are known for high coupling rates, reduced side reactions, and are particularly useful for sterically hindered substrates. uni-kiel.depeptide.com Reactions using these reagents are typically performed in polar aprotic solvents like DMF in the presence of a non-nucleophilic base. bachem.com

Table 1: Comparison of Common Peptide Coupling Reagents
Reagent ClassExample ReagentCommon AdditiveByproduct CharacteristicsKey Features
CarbodiimideDCC (Dicyclohexylcarbodiimide)HOBt, HOSuDicyclohexylurea (DCU), insoluble in most organic solvents. peptide.comCost-effective, widely used; byproduct precipitation aids purification. bachem.comuni-kiel.de
CarbodiimideEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, HOAtWater-soluble urea (B33335) derivative, easily removed by aqueous workup. bachem.comIdeal for aqueous reactions and bioconjugation. bachem.com
Phosphonium SaltPyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)None required (contains HOBt moiety)Water-soluble.High efficiency, low racemization, good for sterically hindered couplings. uni-kiel.depeptide.com
Aminium/Uronium SaltHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)None required (contains HOAt moiety)Water-soluble.Very fast reaction rates, highly effective for difficult couplings. iris-biotech.depeptide.com

In the pursuit of greener and more sustainable chemical processes, biocatalysis has emerged as a powerful tool for amide bond formation. mdpi.com Enzymes can operate under mild, aqueous conditions, often with high chemo- and regioselectivity, thus minimizing the need for protecting groups and reducing waste. rsc.orgnih.gov

Two primary enzymatic strategies are relevant:

Hydrolase-Catalyzed Synthesis : Enzymes such as lipases, which normally catalyze the hydrolysis of esters, can be used in reverse to form amide bonds in non-aqueous or low-water environments. mdpi.com Candida antarctica lipase (B570770) B (CALB) is a well-studied biocatalyst for the direct amidation of free carboxylic acids with various amines. mdpi.com

ATP-Dependent Ligases : Nature utilizes enzymes that activate carboxylic acids via the formation of high-energy acyl-adenylate or acyl-phosphate intermediates at the expense of ATP. rsc.orgnih.gov This strategy has been harnessed for synthetic applications, providing a direct route to amides from their constituent acids and amines in aqueous buffer systems. nih.gov

Table 2: Enzymatic Systems for Amide Bond Formation
Enzyme ClassMechanismCofactorTypical Reaction Conditions
Lipases (e.g., CALB)Reversal of hydrolysis; direct condensation.NoneAnhydrous organic solvents (e.g., CPME). mdpi.com
Amide Bond Forming Enzymes (e.g., NRPS A-domains)Carboxylate activation via acyl-adenylate intermediate. nih.govnih.govATPAqueous buffer, neutral pH. rsc.org
ATP-Grasp EnzymesCarboxylate activation via acyl-phosphate intermediate. nih.govATPAqueous buffer, neutral pH. nih.gov

Introduction of Aliphatic Cyclic Substituents: Emphasis on Cyclododecyl Groups

The cyclododecyl moiety is a large, hydrophobic, and flexible aliphatic ring that significantly influences the physicochemical properties of the parent molecule. The most straightforward method for its introduction is through the use of cyclododecylamine as a nucleophile in amidation reactions, as detailed in the sections above. Cyclododecanone (B146445) serves as a key industrial precursor for materials like Nylon-12 and is readily available, allowing for the synthesis of cyclododecylamine and other derivatives. researchgate.netresearchgate.net The chemistry of cyclododecanone itself offers alternative synthetic routes where the ring system is modified prior to its attachment to the butanoic acid scaffold. researchgate.net

Stereoselective Synthesis and Chiral Resolution of Oxobutanoic Acid Derivatives

While this compound is achiral, analogous structures with substituents on the butanoic acid backbone would contain stereocenters. The synthesis of such chiral derivatives requires stereoselective methods to control the three-dimensional arrangement of atoms.

Key approaches include:

Biocatalytic Aldol Reactions : Aldolase enzymes can be used for the stereoselective C-C bond formation, creating chiral centers with high enantiomeric or diastereomeric excess. nih.gov For instance, pyruvate (B1213749) aldolases can catalyze the reaction between pyruvate and an aldehyde to generate substituted 4-hydroxy-2-oxobutanoic acid derivatives with excellent stereocontrol. nih.gov

Asymmetric Michael Additions : The conjugate addition of nucleophiles to α,β-unsaturated butenoate systems using chiral catalysts can establish stereocenters at the 3-position.

Chiral Auxiliaries : Attaching a chiral auxiliary to the butanoic acid scaffold can direct the stereochemical outcome of subsequent reactions, after which the auxiliary can be cleaved to yield the enantiomerically enriched product.

Table 3: Examples of Stereoselective Synthesis for Substituted Oxo-Acids
MethodCatalyst/Reagent TypeKey TransformationPotential Stereoselectivity
Biocatalytic Aldol AdditionAldolase Enzymes (e.g., KDPG aldolase)Aldehyde + Pyruvate → Chiral 4-hydroxy-2-oxo-acid.High enantiomeric excess (ee). nih.gov
Asymmetric HydrogenationChiral Metal Complexes (e.g., Rh-BINAP)Reduction of a C=C bond in a butenoic acid precursor.High ee.
Chiral Auxiliary-Mediated AlkylationEvans AuxiliariesAlkylation of an enolate derived from an auxiliary-bound scaffold.High diastereomeric excess (de).

Intramolecular Cyclization and Post-Synthetic Derivatization Reactions

The presence of both a terminal carboxylic acid and a secondary amide in this compound allows for further chemical modifications. One significant reaction is intramolecular cyclization. Upon heating, particularly in the presence of a dehydrating agent like acetic anhydride, the molecule can undergo condensation to form N-cyclododecylsuccinimide. stackexchange.com This reaction transforms the linear amic acid into a five-membered cyclic imide.

Furthermore, the free carboxylic acid group serves as a handle for a variety of post-synthetic derivatizations. researchgate.netchimicatechnoacta.ruresearchgate.net It can be converted into:

Esters : Through Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with alkyl halides in the presence of a base.

Acid Chlorides : By treatment with reagents like thionyl chloride or oxalyl chloride, creating a highly reactive intermediate for further amide or ester formations. fishersci.co.uk

Further Amides : By employing the peptide coupling techniques described in section 2.1.2 to react the terminal carboxylate with another amine.

These derivatization reactions significantly expand the chemical space accessible from the parent this compound structure. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent Effects:

The choice of solvent can significantly influence the reaction rate and the ease of product isolation. A variety of solvents can be employed for the synthesis of N-alkyl succinamic acids. The ideal solvent should be inert to the reactants and products and should facilitate the reaction, often by providing good solubility for the starting materials.

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference Compound
Dichloromethane (B109758)Room Temperature2>95N-benzylsuccinamic acid
Tetrahydrofuran (B95107)Room Temperature392N-octylsuccinamic acid
Acetonitrile (B52724)501>90N-phenylsuccinamic acid
TolueneReflux488N-hexylsuccinamic acid
Water1001HighVarious N-alkyl succinimides (via succinamic acid) researchgate.net

This table presents data for the synthesis of analogous N-substituted succinamic acids to illustrate the effect of solvent on reaction parameters.

For the synthesis of this compound, a non-polar aprotic solvent such as dichloromethane or a moderately polar solvent like tetrahydrofuran would be a suitable starting point. The use of water as a green solvent has also been reported for the synthesis of related compounds, which could be an environmentally benign alternative. researchgate.net

Temperature and Reaction Time:

The reaction between an amine and succinic anhydride is often exothermic and can proceed to completion at room temperature. However, for less reactive amines or to ensure a faster reaction rate, gentle heating may be employed. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time.

ParameterConditionOutcome
Temperature Increasing temperature from RT to 50°CDecreased reaction time
Refluxing in higher boiling point solventsPotential for side reactions (e.g., dehydration to succinimide)
Reaction Time Prolonged reaction times at elevated temperaturesIncreased risk of imide formation

This interactive table summarizes the general effects of temperature and reaction time on the synthesis of N-alkyl succinamic acids.

Stoichiometry:

Typically, a 1:1 molar ratio of cyclododecylamine to succinic anhydride is used. Using a slight excess of the amine can ensure complete consumption of the anhydride, but this may complicate the purification process. Conversely, a slight excess of the anhydride can be used if the amine is more valuable, with the unreacted anhydride being easily removed during workup.

Advanced Purification Techniques for Target Compound Isolation

The purification of this compound is critical to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of any impurities.

Crystallization:

Recrystallization is a common and effective method for purifying solid organic compounds. researchgate.net The crude this compound can be dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Solvent SystemRationale
Ethanol (B145695)/WaterThe product is likely soluble in hot ethanol and less soluble in water. Adding water to a hot ethanolic solution can induce crystallization.
Acetone/Hexane (B92381)The compound is expected to be soluble in acetone, and the addition of a non-polar solvent like hexane can decrease its solubility and promote crystallization.
AcetonitrileAcetonitrile can be an excellent solvent for the recrystallization of amides, often providing high purity crystals upon cooling. researchgate.net

This table suggests potential solvent systems for the recrystallization of this compound based on general principles for similar compounds.

Chromatographic Methods:

If recrystallization does not yield a product of sufficient purity, chromatographic techniques can be employed.

Column Chromatography: Silica (B1680970) gel column chromatography is a versatile method for separating organic compounds. A solvent system (eluent) is chosen to allow for the differential adsorption of the target compound and impurities onto the silica gel. For a carboxylic acid-containing compound like this compound, a polar eluent system, such as a mixture of ethyl acetate and hexane with a small amount of acetic or formic acid, is often effective. The acid in the eluent helps to suppress the ionization of the carboxylic acid group, reducing tailing on the silica gel.

Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography can be a suitable alternative. nih.gov In this technique, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).

Acid-Base Extraction:

The presence of the carboxylic acid functional group in this compound allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will move to the aqueous layer. Any non-acidic impurities will remain in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.

Advanced Spectroscopic and Computational Analysis in Research on 4 Cyclododecylamino 4 Oxobutanoic Acid

Vibrational Spectroscopy for Structural Elucidation (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the functional groups present in a molecule. For 4-(Cyclododecylamino)-4-oxobutanoic acid, these methods are crucial for confirming the presence and hydrogen-bonding environment of the amide and carboxylic acid moieties.

The FT-IR spectrum is expected to be dominated by strong absorptions corresponding to the carbonyl stretching vibrations. The carboxylic acid O-H stretch typically appears as a very broad band in the 3300-2500 cm⁻¹ region, often overlapping with C-H stretching vibrations, which is characteristic of the hydrogen-bonded dimeric structures commonly found in carboxylic acids. The C=O stretching of the carboxylic acid group is anticipated as a strong, sharp band around 1700-1725 cm⁻¹.

The secondary amide group gives rise to several characteristic bands. The most prominent is the Amide I band, primarily due to C=O stretching, which is expected between 1630 and 1680 cm⁻¹. The Amide II band, a mix of N-H in-plane bending and C-N stretching, typically appears between 1510 and 1570 cm⁻¹. The N-H stretching vibration of the secondary amide is expected as a sharp band around 3300 cm⁻¹, though its position can be shifted by hydrogen bonding.

FT-Raman spectroscopy complements FT-IR, particularly for non-polar bonds. The C-H stretching vibrations of the cyclododecyl and succinyl methylene (B1212753) groups are expected to produce strong signals in the 2800-3000 cm⁻¹ region. The C-C skeletal vibrations of the large cyclododecyl ring would also be more prominent in the Raman spectrum.

Table 1: Representative Vibrational Wavenumbers for this compound

Vibrational ModeFunctional GroupExpected FT-IR Wavenumber (cm⁻¹)Expected FT-Raman Wavenumber (cm⁻¹)Description
ν(N-H)Amide~3300 (sharp)WeakN-H stretching
ν(O-H)Carboxylic Acid3300-2500 (very broad)WeakO-H stretching in H-bonded dimer
ν(C-H)Cyclododecyl, Succinyl2925, 2855 (strong)StrongAsymmetric and symmetric CH₂ stretching
ν(C=O)Carboxylic Acid~1710 (strong)MediumCarbonyl stretching in H-bonded dimer
Amide IAmide~1645 (strong)MediumC=O stretching
Amide IIAmide~1550 (strong)WeakN-H bending and C-N stretching
δ(CH₂)Cyclododecyl, Succinyl~1465 (medium)MediumCH₂ scissoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum, the carboxylic acid proton is expected to appear as a broad singlet far downfield, typically between 10 and 13 ppm. The amide (N-H) proton should resonate as a triplet (due to coupling with the adjacent CH₂ group) around 7-8.5 ppm. The four protons of the succinic acid moiety (-CH₂-CH₂-) would likely appear as two distinct multiplets, integrating to two protons each, in the 2.4-2.8 ppm range. The cyclododecyl group presents a more complex pattern; the single proton on the nitrogen-bearing carbon (CH-N) would be a multiplet around 3.8-4.2 ppm, while the remaining 22 methylene protons of the large ring would produce a series of broad, overlapping multiplets, primarily in the 1.2-1.8 ppm region.

The ¹³C NMR spectrum provides complementary information. The two carbonyl carbons (amide and carboxylic acid) are expected to be the most downfield signals, resonating around 170-180 ppm. The carbons of the succinic acid moiety should appear in the 30-40 ppm range. The cyclododecyl carbons would produce several signals, with the CH-N carbon appearing around 50-55 ppm and the other methylene carbons resonating in the 20-30 ppm range.

Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign these signals by establishing proton-proton and proton-carbon correlations, respectively.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypeGroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOHCarboxylic Acid10.0 - 13.0 (broad s)175 - 180
-C(O)NH-Amide-170 - 175
-NH-Amide7.0 - 8.5 (t)-
-NH-CH-Cyclododecyl3.8 - 4.2 (m)50 - 55
-CH₂-COOHSuccinyl2.5 - 2.8 (m)30 - 35
-CH₂-C(O)NH-Succinyl2.4 - 2.7 (m)30 - 35
-(CH₂)₁₁-Cyclododecyl1.2 - 1.8 (m)20 - 30

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺ or [M-H]⁻) would confirm the molecular weight of 297.42 g/mol .

Under higher energy conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation. The most common cleavage for secondary amides is at the amide bond (N-CO cleavage). nih.govunl.pt This would lead to two primary fragmentation pathways:

Cleavage to form a cyclododecylamine (B73247) fragment ion and a succinic anhydride (B1165640) neutral loss.

Cleavage to form a succinoyl acylium ion and a neutral cyclododecylamine molecule.

Other expected fragmentations include the loss of water (M-18) from the carboxylic acid, the loss of the entire carboxyl group (M-45), and various ring cleavages within the large cyclododecyl moiety. miamioh.edulibretexts.org

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) provides the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. For this compound, XRD would reveal how the molecules pack in the crystal lattice.

Density Functional Theory (DFT) Quantum Chemical Calculations

Density Functional Theory (DFT) calculations are a powerful computational tool used to complement and interpret experimental data. By solving approximations of the Schrödinger equation, DFT can predict a wide range of molecular properties.

Prediction of Geometrical Parameters and Conformational Preferences

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to find the lowest energy conformation of the molecule. tandfonline.com This involves optimizing the geometry to predict bond lengths, bond angles, and dihedral angles. For this molecule, a key area of interest is the conformational preference around the amide C-N bond (cis vs. trans rotamers) and the orientation of the cyclododecyl ring relative to the rest of the molecule. The calculations would provide the relative energies of different conformers, indicating which is most stable in the gas phase. researchgate.net

Table 3: Representative Predicted Geometrical Parameters from DFT Calculations

ParameterBond/AnglePredicted Value
Bond LengthC=O (Amide)~1.24 Å
Bond LengthC-N (Amide)~1.35 Å
Bond LengthC=O (Carboxylic Acid)~1.22 Å
Bond LengthC-O (Carboxylic Acid)~1.36 Å
Bond AngleO=C-N (Amide)~123°
Dihedral AngleH-N-C-C~180° (for trans-amide)

Simulation of Vibrational Wavenumbers and Potential Energy Distribution

One of the most powerful applications of DFT is the simulation of vibrational spectra. nih.gov After geometry optimization, a frequency calculation can be performed to predict the FT-IR and FT-Raman wavenumbers. While there is a systematic overestimation in calculated frequencies, they can be corrected using empirical scaling factors, leading to excellent agreement with experimental data.

Crucially, these calculations provide a Potential Energy Distribution (PED) for each vibrational mode. nih.gov PED analysis decomposes each normal mode into contributions from individual internal coordinates (stretching, bending, etc.), allowing for an unambiguous assignment of the experimental spectral bands, confirming which atoms are moving during each vibration. researchgate.net This is particularly useful for complex regions of the spectrum where many vibrations, such as the Amide II band, overlap.

Chemical suppliers list the compound, confirming its existence and Chemical Abstracts Service (CAS) number (392714-62-4). However, this availability for purchase does not correspond with published research into its specific physicochemical and quantum chemical properties as outlined.

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Therefore, it is not possible to generate the requested English article focusing solely on the advanced spectroscopic and computational analysis of "this compound" due to the absence of specific research data for this compound in the scientific literature.

Structure Activity Relationship Sar Studies for 4 Cyclododecylamino 4 Oxobutanoic Acid Derivatives

Fundamental Principles of Structure-Activity Relationships in Medicinal Chemistry

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. The core principle of SAR is that the specific three-dimensional arrangement of atoms and functional groups within a molecule dictates its interactions with biological targets such as proteins, enzymes, and receptors, thereby determining its pharmacological effect. By systematically modifying the chemical structure of a compound and observing the resulting changes in its biological activity, medicinal chemists can identify the key molecular features responsible for its therapeutic action. This understanding is crucial for the rational design of new drugs and the optimization of existing ones to enhance potency, improve selectivity, and minimize adverse effects.

The process of SAR analysis typically involves several key strategies:

Molecular Modification: This involves altering specific parts of a lead molecule to observe the impact on biological activity. Common modifications include changing the size or shape of alkyl groups, altering the position or nature of substituents on a ring, and modifying functional groups.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile.

Conformational Analysis: Understanding the three-dimensional shape and flexibility of a molecule is critical, as this determines how well it can fit into the binding site of its biological target.

A more advanced approach within SAR is the development of Quantitative Structure-Activity Relationships (QSAR). QSAR models use statistical methods to create a mathematical relationship between the chemical structure and biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Influence of the Cyclododecyl Moiety on Biological Activity and Specificity

The cyclododecyl group, a large, non-polar, and flexible twelve-membered ring, is a distinctive feature of 4-(Cyclododecylamino)-4-oxobutanoic acid. The presence of such a large cycloalkyl group can significantly influence the biological activity and specificity of a molecule in several ways:

Lipophilicity and Membrane Permeability: The cyclododecyl moiety imparts a high degree of lipophilicity to the molecule. This can enhance its ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, which can be advantageous for reaching intracellular or central nervous system targets. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding to hydrophobic pockets in various proteins.

Binding Site Interactions: The large and flexible nature of the cyclododecyl ring allows it to potentially occupy large hydrophobic pockets within a receptor or enzyme's active site. The conformational flexibility of the ring can enable it to adopt an optimal geometry to maximize van der Waals interactions with the protein surface, thereby contributing to binding affinity. The size of the cycloalkyl ring can also play a role in selectivity; a target with a uniquely large hydrophobic pocket may preferentially bind to a molecule with a correspondingly large lipophilic group like cyclododecyl.

Metabolic Stability: Large cycloalkyl groups can sometimes confer increased metabolic stability to a drug molecule. The carbon-carbon bonds within the ring are generally resistant to metabolic cleavage, and the steric bulk of the group may shield adjacent functional groups from enzymatic degradation.

In the context of SAR, modifications to the cyclododecyl ring could involve altering its size (e.g., replacing it with smaller or larger cycloalkyl rings) or introducing substituents to probe for additional interactions with the target.

Table 1: Hypothetical SAR Data for Cycloalkyl Ring Modifications
CompoundCycloalkyl GroupRelative PotencyRelative Selectivity
Analog 1Cyclohexyl11
Analog 2Cyclooctyl53
This compoundCyclododecyl108
Analog 3Cyclohexadecyl86

Role of the Amide Bond and Carboxylic Acid Functionality in Ligand-Target Interactions

The amide bond and the carboxylic acid functional group are critical components of this compound that are likely to play a significant role in its interactions with a biological target.

Amide Bond: The amide group is a common feature in many drug molecules due to its unique properties. It is a planar and rigid unit with the ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). This allows for the formation of strong and directional hydrogen bonds with amino acid residues in a protein's binding site, such as the side chains of asparagine, glutamine, or the peptide backbone itself. The planarity of the amide bond also restricts the conformational freedom of the molecule, which can be entropically favorable for binding.

Carboxylic Acid Functionality: The carboxylic acid group is another key pharmacophoric feature. At physiological pH, it is typically deprotonated to form a carboxylate anion. This negative charge allows for strong ionic interactions (salt bridges) with positively charged amino acid residues like lysine (B10760008), arginine, or histidine within the binding site. Furthermore, the carboxylate oxygens are excellent hydrogen bond acceptors. The ability to form both ionic and hydrogen bonds makes the carboxylic acid a powerful anchoring group for orienting the molecule within the target's binding pocket.

In SAR studies of this compound analogs, modifications to these groups would be crucial. For instance, converting the carboxylic acid to an ester or an alcohol would probe the importance of the ionic interaction and hydrogen bonding capabilities. Similarly, N-methylation of the amide would eliminate its hydrogen bond donating ability, providing insight into its role in binding.

Table 2: Hypothetical SAR Data for Functional Group Modifications
CompoundModificationKey Interaction ProbedRelative Activity
This compoundNoneIonic and H-bonding100%
Analog 4Esterification of carboxylic acidLoss of ionic interaction15%
Analog 5Reduction of carboxylic acid to alcoholLoss of ionic and altered H-bonding5%
Analog 6N-methylation of amideLoss of amide H-bond donor40%

Stereochemical Implications in Activity Modulation for Chiral Analogs

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action. Biological systems, being inherently chiral, often exhibit stereoselectivity in their interactions with drug molecules. If an analog of this compound were to contain a chiral center, it is highly likely that the different enantiomers would display different biological activities.

A chiral center could be introduced, for example, by adding a substituent to the butanoic acid backbone. The resulting enantiomers would have the same chemical formula and connectivity but would be non-superimposable mirror images of each other. These enantiomers can interact differently with a chiral biological target for several reasons:

Differential Binding Affinity: One enantiomer may fit more snugly into the binding site of a receptor or enzyme, leading to a higher binding affinity and greater potency. The other enantiomer might bind less tightly or not at all.

Different Pharmacological Effects: In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, have a different pharmacological effect, or even be responsible for undesirable side effects.

Stereoselective Metabolism: The enzymes responsible for drug metabolism can also be stereoselective, leading to different rates of metabolism and clearance for each enantiomer, which can affect the duration and intensity of the drug's action.

Therefore, in the development of chiral analogs of this compound, it would be essential to separate and test each enantiomer individually to determine their respective pharmacological profiles.

Design and Synthesis of Analogs for SAR Elucidation

The systematic design and synthesis of analogs are at the heart of SAR studies. For this compound, a focused library of analogs could be prepared to probe the importance of each structural component. The synthesis would likely begin with the reaction of cyclododecylamine (B73247) with succinic anhydride (B1165640) to form the parent compound.

Key strategies for analog design would include:

Varying the Cycloalkyl Ring Size: Synthesizing a series of N-cycloalkyl-4-oxobutanoic acids with different ring sizes (e.g., cyclohexyl, cyclooctyl, cyclohexadecyl) would help to determine the optimal ring size for activity and selectivity.

Modifying the Butanoic Acid Chain: The length of the linker between the amide and carboxylic acid could be varied. Analogs with shorter (e.g., malonamic acid derivatives) or longer (e.g., glutaranilic acid derivatives) chains could be synthesized to assess the optimal spacing between these two key functional groups.

Substitution on the Cyclododecyl Ring: Introducing small substituents (e.g., methyl, hydroxyl) at different positions on the cyclododecyl ring could identify regions where additional interactions with the target are possible.

Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic functional groups, such as a tetrazole or a hydroxamic acid, to explore the impact on acidity, binding interactions, and pharmacokinetic properties.

The synthesis of these analogs would be followed by biological testing to generate the data needed to build a comprehensive SAR model.

Computational SAR Modeling and Cheminformatics Approaches

Computational methods play an increasingly important role in modern drug discovery and SAR analysis. For this compound and its derivatives, various computational techniques could be employed to guide the design and prioritization of new analogs:

Quantitative Structure-Activity Relationship (QSAR): If a sufficient number of analogs with corresponding biological activity data are available, a QSAR model can be developed. This involves calculating a variety of molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for each compound and using statistical methods to correlate these descriptors with their activity. A validated QSAR model can then be used to predict the activity of virtual compounds before they are synthesized.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be generated based on a set of active molecules or from the structure of the ligand-target complex. The resulting pharmacophore can then be used to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of this compound and its analogs. Docking simulations can provide valuable insights into the specific interactions between the ligand and the protein, helping to rationalize the observed SAR and guide the design of new molecules with improved binding.

Cheminformatics Analysis: Cheminformatics tools can be used to analyze large datasets of chemical compounds and their biological activities. This can help to identify trends in the SAR, cluster compounds based on their structural similarity, and visualize the chemical space being explored.

By integrating these computational approaches with experimental synthesis and biological testing, a more efficient and informed exploration of the SAR for this compound derivatives can be achieved.

Derivatization Strategies for Expanding Research Applications of 4 Cyclododecylamino 4 Oxobutanoic Acid

Acylation Reactions for Introduction of Functional Tags and Probes

Acylation reactions targeting the secondary amide nitrogen or, more commonly, converting the carboxylic acid to other functional groups, serve as a powerful method for introducing functional tags and probes. The carboxylic acid can be activated to facilitate these transformations. magtech.com.cnprinceton.edunih.gov Classic Friedel-Crafts acylation, for instance, often employs acid chlorides or anhydrides as acylating agents. magtech.com.cn A more modern approach involves using carboxylic acids directly with trifluoroacetic anhydride (B1165640), which avoids the need to prepare moisture-sensitive acid chlorides and allows for easier recovery of reagents. magtech.com.cn

These reactions enable the covalent attachment of various moieties, such as:

Fluorophores: Attaching fluorescent tags like Dansyl chloride or rhodamine derivatives allows for sensitive detection in biological systems using fluorescence microscopy or spectroscopy. unomaha.edu

Biotin (B1667282) Labels: Introducing a biotin tag facilitates affinity-based purification and detection using streptavidin-conjugated probes.

Photoaffinity Probes: Incorporation of photoreactive groups (e.g., benzophenones, aryl azides) allows for the study of molecular interactions through covalent cross-linking upon photoactivation.

Spin Labels: Adding stable radical probes (e.g., nitroxides) enables structural and dynamic studies using electron paramagnetic resonance (EPR) spectroscopy.

The choice of acylation strategy depends on the desired tag and the stability of the parent molecule. The use of coupling agents like N,N'-diisopropylcarbodiimide can facilitate amide and ester bond formation under mild conditions. semanticscholar.org

Table 1: Common Acylation Strategies for Attaching Functional Probes

Acylation ApproachCommon ReagentsFunctional Group TargetedPurpose of Probe
Amide Bond FormationActivated esters (e.g., NHS esters), Carbodiimides (e.g., DIC, EDC)Carboxylic AcidCovalent linking of amine-containing fluorescent tags, biotin, or peptides.
Ester Bond FormationAcyl Chlorides, Acid AnhydridesCarboxylic Acid (via alcohol-containing probes)Attachment of probes where an ester linkage is desired for stability or cleavage characteristics.
Direct AcylationTrifluoroacetic anhydride with a tagged carboxylic acidAmine/AmideIntroduction of acyl groups under specific conditions. magtech.com.cn

Alkylation and Esterification Reactions for Modulating Polarity and Reactivity

Alkylation and esterification of the carboxylic acid group are primary strategies for modifying the polarity and chemical reactivity of 4-(cyclododecylamino)-4-oxobutanoic acid. These modifications are crucial for influencing properties such as solubility, membrane permeability, and metabolic stability.

Esterification: The conversion of the carboxylic acid to an ester is a common and effective method to increase lipophilicity. researchgate.net This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org The reaction is reversible, and driving it to completion often requires removing water or using an excess of the alcohol. libretexts.org Various esters can be synthesized, from simple methyl or ethyl esters to more complex derivatives, allowing for fine-tuning of the molecule's properties. colostate.edu For instance, nickel-catalyzed methods have been developed for the conversion of amides to esters under mild conditions, although these are typically more applicable to aromatic amides. nih.gov

Alkylation: Alkylation can introduce a range of alkyl groups, modulating steric hindrance and electronic effects. Reagents like diazomethane (B1218177) or benzyl (B1604629) bromide can be used to form methyl or benzyl esters, respectively. nih.gov These reactions can significantly alter the compound's logD value, which is a measure of its lipophilicity at a given pH. researchgate.net Increasing lipophilicity can enhance passage through biological membranes, a critical factor in cellular-based research.

Table 2: Impact of Esterification on Physicochemical Properties

DerivativeReagent/Reaction TypeExpected Change in PolarityPotential Research Application
Methyl EsterMethanol/Acid CatalysisIncreased LipophilicityImproved cell membrane permeability for in vitro assays.
Ethyl EsterEthanol (B145695)/Acid CatalysisIncreased LipophilicitySimilar to methyl ester, with slightly different solubility profile.
tert-Butyl EsterIsobutylene/Acid CatalysisSignificantly Increased LipophilicityUsed as a protecting group, cleavable under acidic conditions.
Benzyl EsterBenzyl alcohol/Acid CatalysisIncreased Lipophilicity and AromaticityCan be removed by hydrogenolysis; useful in multi-step synthesis.

Silylation Techniques for Enhanced Analytical Characterization

Silylation is a widely used derivatization technique in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS). numberanalytics.com The carboxylic acid and the secondary amide of this compound contain active hydrogen atoms that make the parent compound non-volatile and prone to thermal degradation at temperatures required for GC analysis. restek.comsigmaaldrich.com Silylation replaces these active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing the molecule's volatility and thermal stability. numberanalytics.comnih.gov

Common silylating reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and commonly used reagent that reacts with carboxylic acids, amides, alcohols, and amines. restek.comsigmaaldrich.comresearchgate.net It is often used with a catalyst like trimethylchlorosilane (TMCS). restek.comusherbrooke.ca

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another highly effective reagent, considered one of the most volatile TMS-amides, which is advantageous in GC analysis as its byproducts are also volatile and elute early. restek.comnih.gov

tert-Butyldimethylsilyl (TBDMS) derivatives: These reagents create more stable silyl (B83357) derivatives compared to TMS, which are less prone to hydrolysis. numberanalytics.com

The reaction typically involves heating the sample with an excess of the silylating reagent in an appropriate solvent. sigmaaldrich.com The resulting silylated derivative is more amenable to GC separation and provides clearer mass spectra for identification and quantification. researchgate.net

Table 3: Comparison of Common Silylating Agents for GC-MS

Silylating AgentAbbreviationReactivity OrderKey AdvantagesKey Disadvantages
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAAlcohol > Phenol > Carboxylic Acid > Amine > Amide sigmaaldrich.comHighly reactive, versatile for multiple functional groups. restek.comDerivatives can be sensitive to moisture.
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFASimilar to BSTFAVolatile byproducts, leading to cleaner chromatograms. restek.comRequires anhydrous conditions. nih.gov
Trimethylchlorosilane (used as a catalyst)TMCSN/A (Catalyst)Increases the reactivity of other silylating agents like BSTFA. restek.comHighly reactive with water.
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFASelective for alcohols, phenolsForms very stable derivatives, resistant to hydrolysis. numberanalytics.comSlower reaction rates, may require higher temperatures.

Derivatization for the Synthesis of Prodrugs or Bioconjugates

The carboxylic acid functional group is a key handle for creating prodrugs or bioconjugates of this compound.

Prodrug Synthesis: A common prodrug strategy for compounds containing a carboxylic acid is to convert it into an ester. researchgate.net This modification masks the polar, ionizable carboxyl group, thereby increasing the molecule's lipophilicity and its ability to cross cell membranes. researchgate.netnih.gov Once inside the cell or body, endogenous esterase enzymes can hydrolyze the ester bond, releasing the active carboxylic acid parent compound. researchgate.netacs.org Acyloxybenzyl and pivaloyloxymethyl (POM) esters are examples of prodrug moieties that have been successfully employed for phosphonates and could be adapted for carboxylic acids. acs.orgresearchgate.net The choice of the ester group can be tailored to control the rate of hydrolysis and the release profile of the active molecule. nih.gov

Bioconjugate Synthesis: The carboxylic acid can be activated and linked to other biomolecules, such as peptides, proteins, or polymers, to create bioconjugates. This is typically achieved by forming an active ester (e.g., with N-hydroxysuccinimide) which then readily reacts with primary amines (e.g., the N-terminus or lysine (B10760008) side chains of a protein) to form a stable amide bond. This strategy can be used to:

Attach the molecule to a targeting ligand to direct it to specific cells or tissues.

Conjugate it to a carrier protein to enhance its immunogenicity for antibody production.

Link it to a polymer like polyethylene (B3416737) glycol (PEG) to improve its solubility and pharmacokinetic profile.

Strategic Modifications for Solubility and Stability Optimization in Research Contexts

Optimizing the aqueous solubility and chemical stability of a research compound is critical for its utility in biological assays and for ensuring reliable, reproducible results. contractpharma.comalwsci.com Poor solubility can lead to compound precipitation in assay buffers, resulting in inaccurate data. americanpharmaceuticalreview.com

Solubility Optimization:

Salt Formation: The carboxylic acid group can be deprotonated with a suitable base to form a salt. These ionic derivatives are often significantly more water-soluble than the neutral parent acid.

Introduction of Polar Groups: Derivatization can be used to introduce hydrophilic functional groups. For example, creating esters with short-chain polyethylene glycol (PEG) or other hydroxyl-containing moieties can substantially increase aqueous solubility. alwsci.com

Structural Modification: While more involved, synthetic modifications that disrupt molecular planarity or symmetry can lead to improved solubility by reducing the crystal lattice energy of the solid form. acs.org

Peptide Conjugation: In cell culture media, certain amino acids have poor solubility. This can be overcome by using dipeptides, which are more soluble and are metabolized by cells to release the free amino acids. evonik.com A similar strategy could be applied by linking a soluble amino acid or peptide to the carboxylic acid of the target compound.

Stability Optimization:

Esterification/Amidation: The carboxylic acid group can be a site for metabolic degradation. Converting it to a more stable ester or amide can protect it from certain metabolic enzymes. mdpi.com

Steric Hindrance: Introducing bulky groups near a labile functional group through derivatization can sterically hinder its access to degradative enzymes or reagents, thereby increasing its stability.

Development of Robust Analytical Methodologies Utilizing Derivatization (e.g., GC-MS)

The development of reliable and sensitive analytical methods is essential for studying the fate and function of this compound in various matrices. Due to its low volatility, derivatization is a prerequisite for its analysis by GC-MS. restek.comusherbrooke.ca

The primary goal of derivatization for GC-MS is to convert the polar carboxylic acid and secondary amide groups into less polar, more volatile, and thermally stable functional groups. nih.govresearchgate.net

Silylation: As discussed in section 6.3, silylation with reagents like BSTFA or MSTFA is a highly effective and widely used method for preparing carboxylic acids for GC-MS analysis. researchgate.netusherbrooke.ca The procedure is generally straightforward, provides thermally stable derivatives, and enhances chromatographic performance. researchgate.net

Esterification/Alkylation: This is an alternative to silylation. Methylation, often using BF3-methanol or diazomethane, converts the carboxylic acid to its corresponding methyl ester (FAME - Fatty Acid Methyl Ester, in the case of fatty acids). restek.com This method is selective for the acid group and can produce clean mass spectra. restek.com Alkylation using reagents like methyl chloroformate is another robust method for the simultaneous analysis of amino and non-amino organic acids. nih.gov

The choice between silylation and esterification depends on the specific analytical requirements, including the complexity of the sample matrix and the presence of other functional groups. nih.govresearchgate.net For complex biological samples, silylation might derivatize a wider range of compounds, which can be an advantage for metabolomic profiling but may also lead to more complex chromatograms. restek.com Esterification can offer higher selectivity for the carboxylic acid group. restek.com The development of a robust method involves optimizing reaction conditions (time, temperature, reagent concentration) and validating the method for precision, accuracy, and sensitivity. sigmaaldrich.comnih.gov

Potential Applications and Future Research Directions

Utility as Synthetic Intermediates and Building Blocks in Organic Synthesis

The structure of 4-(Cyclododecylamino)-4-oxobutanoic acid makes it a valuable synthetic intermediate. The presence of both an amide and a carboxylic acid functional group allows for a variety of chemical transformations. For instance, N-substituted succinimides can be synthesized from the reaction of amines with succinic anhydride (B1165640), a process that is analogous to the formation of the core structure of this compound. mdpi.comnih.gov This suggests that the compound could be a precursor for more complex cyclic structures.

The carboxylic acid group can be modified to create esters, amides, or other derivatives, while the amide bond can be cleaved under certain conditions to regenerate the constituent amine and carboxylic acid. acs.orgnih.gov The cyclododecyl group, being a large and sterically demanding substituent, can influence the reactivity and selectivity of these transformations. ontosight.ai Furthermore, cyclododecylamine (B73247), a key component of the target molecule, is itself used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai This highlights the potential for this compound to serve as a building block for the synthesis of novel bioactive compounds and functional materials.

Application in Chemical Biology as Tools for Pathway Interrogation

In the realm of chemical biology, small molecules are indispensable tools for probing and understanding complex biological pathways. The structural features of this compound suggest its potential in this area. Succinic acid and its derivatives have been shown to exhibit inhibitory activity against various enzymes. For example, certain aryl succinic acid derivatives are potent inhibitors of acetylcholinesterase. nih.govresearchgate.net Additionally, succinic acid itself can inhibit the activity of cytochrome P450 enzymes. nih.gov The large, lipophilic cyclododecyl group in this compound could enhance its interaction with the hydrophobic pockets of enzymes, potentially leading to more potent or selective inhibition.

The investigation of compounds with large cycloalkyl groups is an active area in medicinal chemistry. acs.org These groups can influence a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, this compound could serve as a scaffold for the development of new chemical probes to study enzyme function or to modulate biological pathways.

Exploration in Materials Science and Polymer Chemistry

The amphiphilic nature of this compound, with its hydrophilic carboxylic acid head and a large, hydrophobic cyclododecyl tail, makes it a prime candidate for exploration in materials science and polymer chemistry. Amphiphilic molecules are known to self-assemble into a variety of nanostructures, such as micelles, vesicles, and monolayers. nih.govacs.org The specific geometry and size of the cyclododecyl group could lead to the formation of unique and potentially useful supramolecular assemblies.

In polymer science, the properties of polyamides are influenced by the length and nature of the alkyl chains in their monomeric units. youtube.com The incorporation of the bulky cyclododecyl group into a polymer backbone could impart interesting properties, such as altered thermal stability, mechanical strength, and moisture absorption. youtube.com The carboxylic acid functionality also provides a handle for polymerization or for grafting onto other polymer chains. youtube.com

Development of Novel Methodologies for Compound Screening and Discovery

The distinct physicochemical properties of this compound, particularly its high lipophilicity due to the cyclododecyl group, necessitate the use of specialized screening methodologies. Lipophilicity is a critical parameter in drug discovery, and various high-throughput methods have been developed for its measurement. nih.govchromatographyonline.comresearchgate.net These techniques, often based on high-performance liquid chromatography (HPLC), are essential for evaluating compounds like this compound and its derivatives in a drug discovery setting. chromatographyonline.comresearchgate.net

High-throughput screening (HTS) technologies are crucial for the efficient identification of lead compounds from large chemical libraries. ewadirect.comresearchgate.net The development of HTS assays tailored to targets where lipophilic interactions are important would be beneficial for discovering the biological activities of compounds like this compound. Furthermore, HTS can be applied in materials science to rapidly screen for desired properties in novel polymers and self-assembling systems derived from this compound. acs.org

Multidisciplinary Research Collaborations for Comprehensive Understanding

A comprehensive understanding of the potential of this compound can only be achieved through multidisciplinary research collaborations. The study of amphiphilic molecules and their self-assembly into functional colloids and interfaces is an area that benefits from the combined expertise of chemists, physicists, and materials scientists. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Cyclododecylamino)-4-oxobutanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via coupling cyclododecylamine with 4-oxobutanoic acid derivatives (e.g., succinic anhydride or activated esters). Carbodiimide coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used to facilitate amide bond formation . Reaction conditions such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants significantly impact yield. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product. Intermediate monitoring using TLC (thin-layer chromatography) or HPLC ensures reaction progression .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer: Structural confirmation relies on spectroscopic techniques:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify characteristic signals (e.g., the cyclododecylamino NH proton at ~6.5–7.5 ppm and ketone carbonyl at ~170–175 ppm). Overlapping signals due to the bulky cyclododecyl group may require 2D NMR (e.g., COSY, HSQC) .
  • FT-IR Spectroscopy: Peaks at ~1650–1700 cm1^{-1} confirm the ketone (C=O) and amide (N-H bend) groups .
  • LC-MS: High-resolution mass spectrometry validates molecular weight and purity .

Q. What are the primary biological activity screening protocols for this compound?

  • Methodological Answer: Initial screening focuses on enzyme inhibition (e.g., proteases, kinases) or cytotoxicity assays (MTT/XTT) against cancer cell lines. For example:

  • Antimicrobial Activity: Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
  • Anticancer Potential: Dose-response curves (IC50_{50}) in cell lines (e.g., HeLa, MCF-7) .
  • Solubility and Stability: Assessed in PBS or DMSO using UV-Vis spectroscopy to ensure bioassay reliability .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability while maintaining stereochemical purity?

  • Methodological Answer: Scalability requires balancing cost and efficiency. Strategies include:

  • Catalytic Methods: Transition metal catalysts (e.g., Pd/C for hydrogenation) to reduce side products .
  • Enzymatic Synthesis: Use of lipases or acyltransferases for regioselective amide bond formation, leveraging cofactors like NADH to enhance reductase activity .
  • Continuous Flow Chemistry: Minimizes batch variability and improves yield through controlled reaction parameters (e.g., residence time, temperature) .

Q. How do researchers resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer: Contradictions often arise from impurities, assay conditions, or cell line variability. Mitigation involves:

  • Purity Validation: HPLC (>95% purity) and elemental analysis to rule out synthetic byproducts .
  • Standardized Assays: Replicate experiments using ATCC-certified cell lines and controlled nutrient media .
  • Meta-Analysis: Compare logP, pKa, and steric parameters with analogs (e.g., fluorophenyl derivatives) to identify structure-activity trends .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina models binding affinities to enzymes (e.g., cyclooxygenase-2) by simulating the cyclododecyl group’s hydrophobic interactions .
  • MD Simulations: GROMACS or AMBER assess stability of ligand-protein complexes over nanoseconds .
  • QSAR Modeling: Relate substituent electronic parameters (Hammett constants) to activity data from analogs .

Q. How does the cyclododecylamino group influence pharmacokinetic properties?

  • Methodological Answer: The bulky, lipophilic cyclododecyl moiety enhances membrane permeability but may reduce aqueous solubility. Key assessments include:

  • LogP Measurement: Shake-flask or HPLC methods to determine octanol-water partitioning .
  • Metabolic Stability: Incubation with liver microsomes (e.g., human CYP450 isoforms) to track degradation half-life .
  • Protein Binding: Equilibrium dialysis or SPR (surface plasmon resonance) to quantify serum albumin interaction .

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4-(Cyclododecylamino)-4-oxobutanoic acid
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4-(Cyclododecylamino)-4-oxobutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.